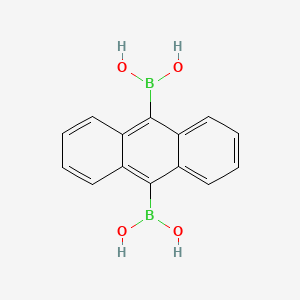

9,10-Di(dihydroxyboryl)anthracene

Description

Structure

2D Structure

Properties

IUPAC Name |

(10-boronoanthracen-9-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12B2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8,17-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBKEFWZTVGDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9,10 Di Dihydroxyboryl Anthracene and Its Derivatives

Direct Boron Functionalization Approaches on Anthracene (B1667546) Core

Direct borylation of the anthracene C-H bonds at the 9 and 10 positions presents an atom-economical approach to synthesizing the target compounds. This is often achieved through metal-catalyzed reactions that activate these specific C-H bonds.

Suzuki-Miyaura Cross-Coupling Methodologies for Boronic Acid Installation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org While typically used to couple an organoboron compound with an organic halide, variations of this methodology can be adapted for the installation of boronic acid groups. libretexts.orgnih.gov The general mechanism involves an oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with a boron-containing reagent and subsequent reductive elimination to yield the coupled product. libretexts.orgyoutube.com

In the context of synthesizing anthracene derivatives, the Suzuki-Miyaura reaction is exceptionally versatile for creating biaryl bonds, which is a crucial step in assembling the anthracene framework. nih.govfrontiersin.org Palladium complexes are the primary catalysts for these transformations. nih.govfrontiersin.org For instance, a series of 9,10-disubstituted anthracenes have been synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with commercially available starting materials. mdpi.com The efficiency and selectivity of these reactions are often enhanced by the choice of ligands, such as phosphines and N-heterocyclic carbenes (NHCs), which modulate the reactivity of the metal catalyst. nih.govfrontiersin.org Pincer nickel N-heterocyclic carbene complexes have also been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions to produce fluorescent anthracene derivatives. rsc.org

Other Metal-Catalyzed Boronation Strategies

Beyond the traditional Suzuki-Miyaura coupling, other metal-catalyzed C-H activation and borylation strategies have emerged as powerful tools. Transition metals like rhodium and iron have demonstrated remarkable activity in directly functionalizing C-H bonds. frontiersin.org

Recent advancements include the development of photo-induced borylation reactions. One such method utilizes the in-situ reduction of a rhodium(III) complex to a low-valent rhodium(II) ate complex, which facilitates the ortho-C-H borylation of arenes at room temperature. nih.gov Iron complexes, under UV irradiation, can also catalyze the dehydrogenative C-H borylation of aromatic compounds with pinacolborane, yielding borylated products in moderate to good yields. acs.org Furthermore, iron-catalyzed C(sp³)–H borylation has been achieved through a photoinduced ligand-to-metal charge transfer process, showcasing unconventional regioselectivity. acs.org These methods offer pathways that bypass the need for pre-functionalized starting materials, representing a more direct and efficient approach to synthesizing borylated anthracenes. frontiersin.org

Precursor Synthesis and Post-Functionalization Pathways

An alternative and often more common approach to synthesizing 9,10-di(dihydroxyboryl)anthracene involves the preparation of a suitably functionalized anthracene precursor, which is then converted to the desired diboronic acid.

Functionalization of 9,10-Dihalogenated Anthracenes

A prevalent strategy for synthesizing 9,10-disubstituted anthracenes involves the use of 9,10-dihaloanthracenes as starting materials. researchgate.net A convenient one-step synthesis of 9,10-diarylanthracenes is achieved through a bis Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst. researchgate.net

This precursor can then undergo a subsequent borylation step. The Miyaura borylation reaction, which couples a bis(pinacolato)diboron (B136004) reagent with an aryl halide in the presence of a palladium catalyst, is a standard method for converting the C-X bond to a C-B bond. Applying this to 9,10-dibromoanthracene would yield the corresponding 9,10-bis(pinacolato)diborylanthracene, which can be subsequently hydrolyzed to this compound.

| Precursor | Reagent | Catalyst | Product | Yield |

| 9,10-Dibromoanthracene | Aryl boronic acids | Palladium(0) | 9,10-Diarylanthracenes | Good |

| 9-Bromo-10-(naphthalene-1-yl)anthracene | 4-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | 9-(4-Methoxyphenyl)-10-(1-naphthalenyl)anthracene | 48% mdpi.com |

| 9-Bromo-10-(phenanthrene-10-yl)anthracene | 4-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | 9-(4-Methoxyphenyl)-10-(phenanthrene-10-yl)anthracene | Not specified mdpi.com |

Reductive Pathways from Anthraquinone (B42736) Derivatives

Anthraquinone and its derivatives serve as valuable starting materials for the synthesis of 9,10-disubstituted anthracenes because the 9 and 10 positions are initially protected as carbonyls, directing substitution to other rings. nih.gov The core anthracene framework can then be generated through reduction. nih.gov

A multi-step process can be envisioned starting from anthraquinone. First, the anthraquinone is converted to a dispiro-oxirane derivative. This intermediate can then be rearranged to form 9,10-dihydro-9,10-anthracenedicarboxaldehyde (B8423847) using reagents like boron trifluoride or magnesium bromide. google.com This dialdehyde (B1249045) could then potentially be converted to the diboronic acid through a series of functional group transformations. Another approach involves the reduction of substituted anthraquinones with a mixture of hydriodic acid, phosphorus, and iodine to yield 9,10-dihydroanthracenes. researchgate.net These reduced anthracenes could then be subjected to borylation.

| Starting Material | Reaction | Product |

| Anthraquinone | Reaction with trimethylsulfonium (B1222738) iodide and sodium hydride | Dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] google.com |

| Dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] | Rearrangement with boron trifluoride etherate | 9,10-Dihydro-9,10-anthracenedicarboxaldehyde google.com |

| Substituted Anthraquinones | Reduction with hydriodic acid, phosphorus, and iodine | Substituted 9,10-dihydroanthracenes researchgate.net |

Advanced Structural Characterization and Spectroscopic Probes of 9,10 Di Dihydroxyboryl Anthracene

Single Crystal X-Ray Diffraction Analysis of Solid-State Architectures

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 9,10-disubstituted anthracenes, this analysis has revealed crucial information about their solid-state packing and intermolecular interactions. For instance, the introduction of bulky substituents at the 9 and 10 positions of the anthracene (B1667546) core can effectively limit undesirable π–π intermolecular interactions, which are known to cause fluorescence self-quenching in the solid state. beilstein-journals.orgresearchgate.net

In a study of 9,10-bis(perfluorobenzyl)anthracene, single-crystal X-ray diffractometry showed no π–π interactions between adjacent anthracene cores. beilstein-journals.org This lack of close packing is a desirable feature for materials intended for use in applications such as organic light-emitting diodes (OLEDs), as it helps to maintain high fluorescence efficiency in the solid form. beilstein-journals.orgresearchgate.net The molecular structure of another related compound, 1,12-dimethylbenz[a]anthracene, was refined using X-ray diffractometric data, revealing significant molecular distortion due to steric strain from the methyl groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution.

Proton (¹H) NMR titration is a specific application of NMR spectroscopy used to study non-covalent interactions between molecules in solution. By monitoring the changes in the chemical shifts of protons as a titrant is added, the strength and nature of intermolecular interactions can be determined.

For example, ¹H NMR analysis was used to monitor the photodimerization of anthracene derivatives in solution. beilstein-journals.org In the case of 9,10-bis(perfluorobenzyl)anthracene, irradiation of a solution in CDCl₃ led to the formation of a photoproduct, and the remaining starting material could be quantified by integrating the respective ¹H NMR signals. beilstein-journals.org This indicates that ¹H NMR is a valuable method for studying the reactivity and interactions of these compounds in the solution phase.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide fundamental insights into the electronic transitions and photophysical properties of molecules.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. For 9,10-disubstituted anthracene derivatives, the absorption spectra typically exhibit characteristic vibronic bands. researchgate.netrsc.org

The substitution at the 9 and 10 positions has been found to have a relatively small effect on the UV/Vis absorption spectra of many anthracene derivatives. rsc.orgsemanticscholar.org For instance, a study on a series of 9,10-disubstituted anthracenes with various phenyl and thiophene (B33073) substituents showed only minor changes in their absorption profiles. rsc.orgsemanticscholar.org The absorption spectra of these compounds in dilute solutions typically show vibronic absorption bands in the range of approximately 338–425 nm, which are attributed to the S₀→S₁ transition of the anthracene core. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Anthracene Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 372.5 | omlc.org |

| 9,10-bis(perfluorobenzyl)anthracene | Cyclohexane | ~400 | beilstein-journals.org |

| Anthracene | Cyclohexane | ~375 | beilstein-journals.org |

| Halogenated Anthracene Derivatives | Various | 382.8 - 430.2 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the emission wavelength, fluorescence intensity, and fluorescence quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process.

The fluorescence properties of 9,10-disubstituted anthracenes are more significantly affected by the nature of the substituents compared to their absorption properties. rsc.orgsemanticscholar.org For example, the introduction of thiophene substituents can decrease the fluorescence quantum yield from near unity to less than 10%. rsc.orgsemanticscholar.org In contrast, some derivatives, such as 9,10-bis(perfluorobenzyl)anthracene, exhibit a high photoluminescence quantum yield of 0.85. beilstein-journals.org The fluorescence quantum yield of unsubstituted anthracene is around 30%. semanticscholar.org The well-known derivative 9,10-diphenylanthracene (DPA) is often used as a benchmark and can have a fluorescence quantum yield approaching 1.0 in certain solvents. omlc.org

Table 2: Fluorescence Quantum Yields (Φ_f) for Selected Anthracene Derivatives

| Compound | Solvent | Φ_f | Reference |

| 9,10-Diphenylanthracene | Cyclohexane | 1.0 | omlc.org |

| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | omlc.org |

| 9,10-bis(perfluorobenzyl)anthracene | Cyclohexane | 0.85 | beilstein-journals.org |

| Anthracene | Cyclohexane | 0.28–0.36 | beilstein-journals.org |

| Thiophene-substituted anthracenes | Not specified | <0.10 | rsc.orgsemanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Time-resolved fluorescence measurements provide information on the lifetime of the excited state and the dynamics of its decay. These measurements are crucial for understanding processes such as intersystem crossing, excimer formation, and energy transfer.

For 9,10-disubstituted anthracene derivatives, time-resolved fluorescence studies have been instrumental in elucidating their excited-state behavior. For instance, time-resolved emission studies on 9,10-diphenylanthracene (DPA) in nanoaggregates and thin films have revealed the interplay between exciton (B1674681) and excimer dynamics. rsc.org In these solid forms, DPA exhibits emission from both the molecular exciton (blue emission) and a lower-energy excimer state (green emission). rsc.org The relaxation from the exciton to the excimer state occurs on a sub-nanosecond timescale. rsc.org

In solution, the fluorescence lifetimes of anthracene derivatives can be influenced by the solvent and the specific substituents. For example, some soluble anthracene derivatives have been shown to have natural radiative lifetimes in the range of 2.5–4.4 ns. researchgate.net Time-resolved studies on quadrupolar 9,10-dicyanoanthracene (B74266) derivatives have revealed solvent-controlled excited-state dynamics, including relaxation to states with enhanced charge-transfer character and excited-state symmetry breaking. semanticscholar.orgrsc.org

Advanced Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 9,10-di(dihydroxyboryl)anthracene, the FTIR spectrum would be dominated by the characteristic vibrations of its two main components: the polycyclic aromatic anthracene core and the two dihydroxyboryl [-B(OH)₂] substituents.

The key vibrational modes expected for this compound are:

O-H Stretching: The hydroxyl groups of the boronic acid moieties will exhibit strong, broad absorption bands, typically in the region of 3200-3400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. cdnsciencepub.comresearchgate.net

Aromatic C-H Stretching: The C-H bonds on the anthracene ring will produce sharp, medium-intensity peaks above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the anthracene skeleton are expected to appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

B-O Stretching: The stretching of the boron-oxygen single bond is a key indicator of the boronic acid group and typically results in a strong, characteristic band around 1310-1350 cm⁻¹. researchgate.net

In-plane B-O-H Bending: The bending vibrations of the B-O-H angle are expected to produce signals in the 1190-1200 cm⁻¹ range. researchgate.net

Out-of-plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and typically appear as strong bands in the 650-900 cm⁻¹ region.

Based on data from analogous aryl boronic acids and anthracene derivatives, a table of expected characteristic FTIR peaks for this compound can be compiled. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com

Interactive Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3400 | Strong, Broad | Boronic Acid (-B(OH)₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Anthracene Core |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong, Sharp | Anthracene Core |

| B-O Stretch | 1310 - 1350 | Strong | Boronic Acid (-B(O)H₂) |

| In-plane B-O-H Bend | 1190 - 1200 | Medium | Boronic Acid (-B(O-H)₂) |

| Out-of-plane C-H Bend | 650 - 900 | Strong | Anthracene Core |

Circular Dichroism (CD) Spectroscopic Investigations for Chiral Recognition

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a primary technique for studying chiral molecules. The this compound molecule itself is achiral, meaning it lacks a non-superimposable mirror image and, therefore, would not produce a CD signal on its own.

However, its structure makes it an excellent candidate for use as an achiral host in chiral sensing applications. researchgate.netnih.gov The boronic acid groups are well-known for their ability to form reversible covalent bonds (boronate esters) with compounds containing cis-diol functionalities, such as saccharides and other biologically relevant chiral molecules. rsc.orgrsc.orgnih.gov

The principle of chiral recognition using this compound is based on Induced Circular Dichroism (ICD) . nih.govchinesechemsoc.org The process would involve:

Host-Guest Complexation: The achiral this compound (the host) binds with a chiral molecule containing a diol group (the guest).

Chirality Transfer: This binding event forms a new, larger supramolecular complex. The chirality of the guest molecule induces a chiral spatial arrangement of the host's chromophore (the anthracene unit). chinesechemsoc.org

CD Signal Generation: The newly formed chiral host-guest complex will interact differently with left- and right-circularly polarized light, generating a measurable CD spectrum. The electronic transitions of the anthracene chromophore, which are CD-silent in the free host, become CD-active in the complex. researchgate.netrsc.org

The sign and intensity of the induced CD signal (known as a Cotton effect) can provide information about the absolute configuration of the chiral guest. For example, binding with a D-enantiomer of a sugar might produce a positive Cotton effect, while the L-enantiomer would produce a mirror-image negative Cotton effect. This makes this compound a potentially valuable tool for the rapid determination of enantiomeric excess in a sample. rsc.org

Theoretical and Computational Investigations of 9,10 Di Dihydroxyboryl Anthracene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 9,10-Di(dihydroxyboryl)anthracene to predict its geometry, electronic properties, and chemical reactivity.

DFT calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, a key structural feature is the dihedral angle between the plane of the anthracene (B1667546) core and the B(OH)₂ groups. Studies on analogous 9,10-disubstituted anthracenes show that bulky groups in these positions can induce significant twisting to minimize steric hindrance. beilstein-journals.orgresearchgate.net

Once the geometry is optimized, the electronic properties can be calculated. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. semanticscholar.org

In 9,10-diborylated anthracene derivatives, the boron atoms act as electron-accepting (Lewis acidic) centers, which significantly influences the electronic landscape. These substitutions tend to lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted anthracene. acs.org The distribution of these orbitals is also revealing; the HOMO is typically localized on the electron-rich anthracene π-system, while the LUMO often shows significant contributions from the boron centers and the central aromatic ring.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived, as shown in the table below. These parameters help in quantifying and comparing the molecule's stability and reactivity.

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and the energy of the lowest electronic transition. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | μ2 / 2η | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This table outlines the key reactivity descriptors that can be calculated using DFT. The actual values depend on the specific level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. An MD simulation calculates the forces between atoms and uses them to simulate the molecule's movements, providing a view of its conformational flexibility and interactions with its environment (e.g., solvent).

For this compound, MD simulations can explore the conformational landscape arising from the rotation of the two dihydroxyboryl (-B(OH)₂) groups. These simulations can reveal:

Rotational Barriers: The energy required to rotate the B-C bonds that connect the boronic acid groups to the anthracene core.

Preferred Conformations: The most probable orientations of the -B(OH)₂ groups relative to the anthracene plane and to each other. This includes the orientation of the hydroxyl (-OH) protons, which is critical for hydrogen bonding.

Solvent Effects: How the presence of solvent molecules (like water or organic solvents) influences the conformational preferences and dynamics through solvation and direct hydrogen bonding.

Vibrational Motions: The characteristic vibrational modes of the molecule at a given temperature.

Understanding the conformational dynamics is essential because the molecule's shape and the accessibility of its functional groups dictate how it interacts with other molecules, which is fundamental to its potential for self-assembly and its function in sensor applications.

Theoretical Studies on Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, featuring a large aromatic surface and multiple hydrogen-bonding groups, suggests a strong propensity for self-assembly. Theoretical studies are invaluable for predicting the geometry and stability of the resulting supramolecular structures.

Two primary non-covalent interactions govern the self-assembly of this molecule:

π-π Stacking: The planar anthracene cores can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces between the aromatic rings. Computational models can predict the optimal stacking distance and offset between adjacent anthracene units.

Hydrogen Bonding: The dihydroxyboryl groups are excellent hydrogen bond donors and acceptors. This allows for the formation of intricate networks. Boronic acids are known to form dimers through hydrogen bonding between the -OH groups. researchgate.net They can also undergo dehydration to form cyclic boroxine (B1236090) structures (a six-membered ring of alternating boron and oxygen atoms), creating stable, covalently linked trimers that can further assemble. researchgate.netmsu.edu

Computational studies, often using DFT or other high-level quantum chemical methods, can model these interactions. By calculating the binding energies of different possible arrangements (e.g., a π-stacked dimer vs. a hydrogen-bonded dimer), researchers can predict the most thermodynamically stable self-assembled structures. These models can also simulate larger aggregates to understand how these fundamental interactions translate into one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional frameworks. acs.org Such studies are key to designing materials with specific packing motifs for applications in electronics and sensing. researchgate.net

Excited State Calculations and Photophysical Mechanism Elucidation

Anthracene and its derivatives are well-known for their unique photophysical properties, including strong absorption in the UV-visible region and high fluorescence quantum yields. nih.gov Theoretical calculations are essential for understanding how the addition of dihydroxyboryl groups at the 9 and 10 positions modifies these properties.

Excited-state calculations , most commonly performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the energies of electronic transitions from the ground state to various excited states. This allows for the simulation of the molecule's UV-visible absorption spectrum. The calculations provide information on the energy of each transition (corresponding to the absorption wavelength) and its intensity (oscillator strength).

For 9,10-disubstituted anthracenes, the nature of the substituents dramatically affects the photophysical properties. semanticscholar.orgrsc.org The electron-accepting boronic acid groups can lead to the formation of excited states with significant charge-transfer character, where electronic excitation moves electron density from the anthracene core to the boron substituents. This can influence the emission wavelength and the efficiency of fluorescence.

Furthermore, these calculations can elucidate the mechanisms of energy dissipation from the excited state. After a molecule absorbs a photon and enters an excited singlet state (S₁), it can relax through several pathways:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon. TD-DFT can be used to calculate the geometry of the S₁ state and the energy of the emitted photon (fluorescence wavelength).

Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T₁). Calculations can estimate the rate of ISC by determining the energy gap and spin-orbit coupling between the S₁ and T₁ states.

Non-radiative Decay: Internal conversion back to the ground state without emitting light. This process is often related to conformational changes or vibrational relaxation in the excited state. acs.org

By modeling these different pathways, computational studies can help explain experimental observations, such as the fluorescence quantum yield and lifetime, and predict how the molecule's photophysical behavior might change in different environments. beilstein-journals.orgnih.gov

| Photophysical Property | Theoretical Approach | Information Gained |

|---|---|---|

| Absorption Spectrum (λabs) | TD-DFT | Predicts the energies and intensities of electronic transitions from the ground state. |

| Emission Spectrum (λem) | TD-DFT (on S1 optimized geometry) | Predicts the energy of fluorescence from the relaxed first excited state. |

| Fluorescence Quantum Yield (Φf) | Calculation of radiative (kr) and non-radiative (knr) decay rates | Helps rationalize the efficiency of light emission. |

| Nature of Excited States | Analysis of molecular orbitals involved in transitions | Determines if states have local excitation (π-π*) or charge-transfer character. |

This table summarizes how theoretical methods are applied to elucidate the photophysical properties of fluorescent molecules.

Reactivity and Mechanistic Pathways of 9,10 Di Dihydroxyboryl Anthracene

Reactivity of Boronic Acid Moieties in Ligand Exchange and Esterification

The boronic acid groups at the 9 and 10 positions are key to the molecule's utility in sensing and dynamic covalent chemistry. They undergo reversible esterification reactions, primarily with compounds containing 1,2- or 1,3-diol functionalities.

Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species. The tetrahedral form is significantly more stable in its esterified state with diols. researchgate.net The presence of electron-withdrawing groups on the phenyl ring lowers the pKa of the boronic acid, facilitating the formation of the tetrahedral boronate at physiological pH and thus enhancing diol binding affinity. nih.gov In 9,10-Di(dihydroxyboryl)anthracene, the large aromatic anthracene (B1667546) system influences the electronic properties and pKa of the boronic acid moieties.

The reaction involves a ligand exchange where the hydroxyl groups on the boron atom are replaced by the hydroxyl groups of a diol or polyol, forming a cyclic boronate ester. This process is reversible and the stability of the resulting ester is influenced by several factors, including the pH of the solution, the structure and conformation of the diol, and the solvent. Aromatic diols, such as catechols, generally form much more stable complexes than aliphatic diols. manchester.ac.uk The formation of these esters can be monitored qualitatively, for instance, through changes in fluorescence, as seen with reporters like Alizarin Red S (ARS). researchgate.net

The table below presents typical equilibrium constants for the complexation of boronic acids with various diols, illustrating the differences in binding affinity.

| Diol/Polyol | Boronic Acid Type | Equilibrium Constant (K) in M⁻¹ | Conditions |

| Aliphatic Diols | Phenylboronic Acid (PBA) | Low (Order of 10¹) | Aqueous, pH 7.4 |

| Aromatic Diols (Catechols) | Phenylboronic Acid (PBA) | High (Order of 10³-10⁴) | Aqueous, pH 7.4 |

| Fructose | o-aminomethylphenylboronic acid | - | Fluorescence turn-on observed |

| Mannose | Phenylboronic Acid (PBA) | Higher than Glucose | Physiological pH |

| Glucose | Phenylboronic Acid (PBA) | Lower than Mannose | Physiological pH |

This table is illustrative and compiles data from studies on various phenylboronic acids to show general trends. nih.govmanchester.ac.uk

The ability to form boronate esters extends to saccharides (sugars) and other biologically relevant polyhydroxy compounds, which is the foundation of their use in carbohydrate sensing. The affinity and selectivity for different saccharides depend on the arrangement of their hydroxyl groups. nih.gov For instance, boronic acids tend to bind more strongly to saccharides with cis-diol configurations on a furanose (five-membered ring) form, such as fructose, compared to those without, like glucose. manchester.ac.uk

The interaction with saccharides involves the same fundamental mechanism of reversible boronate ester formation. The binding can lead to significant changes in the photophysical properties of the anthracene core, such as fluorescence intensity, providing a mechanism for optical sensing. The presence of two boronic acid groups on this compound allows for potential cross-linking with polyvalent saccharides or binding to two separate saccharide molecules.

Photoreactivity and Excited State Mechanisms of the Anthracene Core

The anthracene core is a well-studied chromophore that absorbs UV light and can undergo several photochemical reactions from its excited state. The substituents at the 9 and 10 positions significantly influence the specific pathways and efficiencies of these reactions. nih.gov

Upon photoexcitation, the anthracene core can act as either an electron donor or acceptor, leading to photoinduced electron transfer (PET). In the context of this compound, the boronic acid groups play a crucial role. The formation of an anionic tetrahedral boronate ester upon binding a diol increases the electron density on the anthracene system, enhancing its electron-donating ability in the excited state.

Conversely, the neutral trigonal boronic acid is electron-withdrawing, which can quench the fluorescence of the anthracene core. When it binds to a diol and becomes a tetrahedral boronate, this electron-withdrawing character is diminished, which can "turn on" fluorescence. This PET-based mechanism is a common strategy for designing fluorescent sensors. nih.gov The process can be described as a ligand-to-ligand electron transfer between adjacent anthracene molecules, facilitated by metal coordination in some solid-state systems. nih.gov

Anthracene and its derivatives are known photosensitizers, capable of generating singlet oxygen (¹O₂), a highly reactive form of oxygen. nsf.gov The process begins with the absorption of a photon, promoting the anthracene core to a singlet excited state (S₁). Through a process called intersystem crossing (ISC), it can transition to a more stable triplet excited state (T₁). This triplet state sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (³O₂), producing singlet oxygen (¹O₂) and returning the anthracene to its ground state. plos.orgresearchgate.net

The efficiency of singlet oxygen generation is dependent on the quantum yield of intersystem crossing, which is influenced by the substituents. Anthracene derivatives can also physically quench singlet oxygen or react with it chemically. nsf.govnih.gov The reversible capture of singlet oxygen by anthracene modules to form an endoperoxide, which can then release the ¹O₂ in the dark, is a known phenomenon for some derivatives. frontiersin.org

A primary photochemical reaction for many 9,10-disubstituted anthracenes in the presence of oxygen is the [4+2] cycloaddition with singlet oxygen to form a 9,10-endoperoxide. nih.govplos.org This reaction consumes the anthracene derivative and leads to a loss of its characteristic fluorescence and absorption. The formation of the endoperoxide is often in competition with other deactivation pathways of the excited state. nih.gov

The resulting endoperoxide can be unstable and may decompose either thermally or photolytically. fu-berlin.de Two main decomposition pathways are generally observed:

Cycloreversion : This is the reverse of the formation reaction, where the endoperoxide breaks down to regenerate the original anthracene derivative and molecular oxygen, often in the singlet state. plos.orgfu-berlin.de

O-O Bond Homolysis : The peroxide bond can break to form a biradical intermediate. This intermediate can then undergo a series of rearrangements to yield various secondary products, such as anthraquinone (B42736) and other oxidized species. fu-berlin.denih.gov

The favored decomposition pathway depends on the nature of the substituents at the 9 and 10 positions and the reaction conditions. plos.org For instance, the thermal decomposition of anthracene-9,10-endoperoxide at room temperature primarily yields anthraquinone. nih.gov

The table below summarizes the key photochemical reactions of the anthracene core.

| Process | Reactants | Key Intermediates | Products |

| Singlet Oxygen Generation | Anthracene (Excited Triplet State), ³O₂ | - | Anthracene (Ground State), ¹O₂ |

| Endoperoxide Formation | Anthracene, ¹O₂ | - | 9,10-Endoperoxide |

| Endoperoxide Decomposition (Cycloreversion) | 9,10-Endoperoxide | - | Anthracene, ¹O₂ |

| Endoperoxide Decomposition (Rearrangement) | 9,10-Endoperoxide | Biradical Intermediate | Anthraquinone, other oxidized species |

This table describes general pathways for 9,10-disubstituted anthracenes. plos.orgfu-berlin.denih.gov

Intermolecular Hydrogen Bonding Dynamics of this compound

The reactivity and supramolecular behavior of this compound are significantly influenced by the intermolecular hydrogen bonding capabilities of its dihydroxyboryl groups. These groups, composed of a boron atom bonded to two hydroxyl (-OH) groups, are potent hydrogen bond donors. The dynamics of these hydrogen bonds play a crucial role in the molecule's ability to form ordered structures and interact with other molecules. The boronic acid functionality is known to participate in various hydrogen bonding motifs, acting as both a hydrogen bond donor and, in some contexts, an acceptor. This dual nature facilitates the formation of complex networks and assemblies.

Self-Assembly through Directed Hydrogen Bonding

The two dihydroxyboryl groups positioned at the 9 and 10 positions of the anthracene core provide a geometrically defined platform for directed self-assembly. These groups can engage in multiple hydrogen bonding interactions, leading to the formation of well-ordered supramolecular structures. Aryldiboronic acids, analogous to this compound, have been shown to form two-dimensional networks through intermolecular hydrogen bonds. researchgate.net This self-assembly is driven by the formation of stable hydrogen-bonded dimers and chains.

The primary hydrogen bonding interaction involves the hydroxyl groups of the boronic acid moieties. These can form strong O-H···O hydrogen bonds with neighboring molecules of this compound, leading to the creation of extended polymeric structures. The planarity of the anthracene core likely influences the packing of these assemblies, potentially leading to layered or sheet-like architectures stabilized by both hydrogen bonding and π-π stacking interactions between the aromatic rings.

While specific experimental data on the self-assembly of this compound is limited, studies on other aromatic boronic acids demonstrate the formation of double-H-bonded complexes, which can lead to supramolecular polymeric ribbons. acs.org The conformational flexibility of the -B(OH)₂ group allows it to adopt conformations, such as syn-syn or syn-anti, which dictate the geometry of the resulting hydrogen-bonded network. acs.orgnih.gov

Table 1: Representative Association Constants (Kₐ) for H-Bonded Complexes of Aromatic Boronic Acids

The following table presents association constants for the 1:1 association of various ortho-substituted aromatic boronic acids with a suitable hydrogen-bonding acceptor partner in solution. While not specific to this compound, this data illustrates the thermodynamic favorability of such interactions.

| Aromatic Boronic Acid Derivative | Association Constant (Kₐ) in M⁻¹ |

| Ortho-substituted boronic acid A | 300 |

| Ortho-substituted boronic acid B | 1500 |

| Ortho-substituted boronic acid C | 6900 |

This data is illustrative and based on findings for a series of aromatic boronic acids as reported in literature. acs.org The specific values for this compound may vary.

Interactions with External Hydrogen Bond Acceptors

The dihydroxyboryl groups of this compound are not only capable of self-association but can also form strong hydrogen bonds with a variety of external hydrogen bond acceptors. These acceptors are typically molecules containing Lewis basic sites, such as nitrogen or oxygen atoms. The ability of boronic acids to form stable complexes with such acceptors is well-documented. rsc.orgnsf.gov

Interactions with nitrogen-containing compounds, such as pyridines or phenanthrolines, can lead to the formation of discrete molecular complexes or extended coordination polymers. nih.gov In these interactions, the boronic acid hydroxyl groups act as hydrogen bond donors to the nitrogen atom of the acceptor molecule (O-H···N). Theoretical studies on phenyldiboronic acid have shown its ability to associate with N- and O-hydrogen bond acceptors to form stable DD·AA type complexes. rsc.org

The strength and geometry of these interactions are dependent on several factors, including the pKa of the boronic acid, the basicity of the acceptor, and the steric environment around the interacting sites. The formation of these hydrogen-bonded complexes can be observed through various spectroscopic techniques, which may show a weakening of the O-H bond upon complexation. rsc.org

Table 2: Typical Hydrogen Bond Geometries in Boronic Acid Complexes

This table provides representative geometric parameters for hydrogen bonds formed between boronic acids and external acceptors, as observed in crystal structures of related compounds.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| (B)O-H···N | 2.76 - 2.83 | ~160 - 175 |

| (B)O-H···O | 2.70 - 2.90 | ~155 - 170 |

These values are generalized from studies on various boronic acid co-crystals and serve as an illustration of typical hydrogen bond parameters. nsf.gov

The interaction with external hydrogen bond acceptors is a key aspect of the utility of this compound in supramolecular chemistry and materials science, allowing for the construction of complex, multi-component architectures with tailored properties.

Supramolecular Chemistry and Self Assembly of 9,10 Di Dihydroxyboryl Anthracene Derivatives

Molecular Recognition Phenomena Involving Boronic Acid Sites

The boronic acid moieties at the 9 and 10 positions of the anthracene (B1667546) core are key to its function in molecular recognition. Boronic acids are known to interact reversibly with diols, a principle that has been widely exploited for sensing applications.

Diboronic acid probes based on an anthracene scaffold have been developed for the detection of glucose, which is a critical analyte in medical diagnostics. nih.gov These probes demonstrate how the boronic acid groups can bind with the diol units present in saccharides. For instance, water-soluble diboronic acid probes derived from an anthracene core have shown high affinity and sensitivity for glucose, enabling the imaging of glucose in biological environments like zebrafish and differentiating between normal and cancerous cells based on their glucose levels. nih.gov The binding mechanism involves the formation of stable cyclic esters between the boronic acid groups and the hydroxyl groups of glucose. nih.gov This reversible interaction is often accompanied by a change in the fluorescence properties of the anthracene core, making it a useful reporter group. nih.gov The binding affinity can be fine-tuned by modifying the anthracene backbone, which affects the electronic properties and spatial arrangement of the boronic acid sites. nih.gov

Rational Design and Formation of Self-Assembled Systems

The rational design of self-assembled systems using 9,10-di(dihydroxyboryl)anthracene derivatives leverages non-covalent interactions, primarily hydrogen bonding and π–π stacking. The planar anthracene core promotes stacking interactions, while the dihydroxyboryl groups are excellent hydrogen bond donors and acceptors.

The self-assembly process can lead to the formation of various supramolecular structures. For example, a related compound, 9,10-dihydro-9,10-diboraanthracene, forms an unprecedented polymeric structure in the solid state through bridging B-H-B three-center two-electron bonds. nih.gov While a different type of interaction, this highlights the propensity of boron-functionalized anthracenes to form extended, ordered assemblies. nih.gov

The design principles for self-assembly involve controlling the balance between hydrogen bonding, π-stacking, and steric effects. By introducing bulky substituents at other positions on the anthracene ring, it is possible to modulate the intermolecular packing and prevent undesirable fluorescence self-quenching, which is crucial for developing optoelectronic materials. beilstein-journals.org The formation of these systems can be directed by the choice of solvents and temperature, which influence the strength and directionality of the non-covalent interactions.

Development of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The ability of this compound to form multiple, directional hydrogen bonds makes it a promising candidate for constructing robust HOFs.

The design of HOFs relies on the use of rigid, geometrically well-defined organic molecules that can form predictable and stable hydrogen-bonding networks. The dihydroxyboryl groups of this compound can engage in strong B(OH)₂···B(OH)₂ homodimeric synthons or interact with other hydrogen-bonding functionalities. The extended π-system of the anthracene core can contribute to the stability of the framework through stacking interactions, which can also impart useful electronic and photophysical properties. rsc.org

Solvothermal synthesis is a common strategy for fabricating crystalline frameworks like HOFs and MOFs. rsc.orgrsc.org This method involves heating the constituent molecules in a sealed vessel with a suitable solvent or solvent mixture at temperatures above the solvent's boiling point. The increased pressure and temperature facilitate the dissolution of precursors and promote the growth of high-quality crystals. For anthracene-based frameworks, solvents like dimethylformamide (DMF) have been used successfully in solvothermal reactions to create ordered structures. rsc.org

The structural characterization of HOFs is typically performed using single-crystal X-ray diffraction (SCXRD), which provides precise information about the atomic connectivity and the three-dimensional arrangement of the molecules in the crystal lattice. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. psu.edu

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands. The anthracene core is a versatile platform for designing ligands for MOF synthesis, and derivatives of this compound can be integrated into MOFs in several ways.

The anthracene moiety can be functionalized with carboxylate groups, which are commonly used to link metal centers in MOFs. For example, ligands such as 9,10-anthracenedicarboxylate (adc) and 4,4'-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA) have been successfully used to construct highly porous and stable MOFs with various metal ions like zinc, europium, and indium. rsc.orgusf.edu These MOFs exhibit interesting properties for gas separation, photodegradation, and luminescence-based sensing. rsc.orgusf.edu

While the boronic acid groups of this compound can also coordinate to metal centers, they are more commonly envisioned as functional sites within the pores of a MOF. The ligand could be incorporated into a MOF structure primarily through other coordinating groups (e.g., carboxylates appended to the anthracene backbone), leaving the boronic acid sites available for post-synthetic modification or for acting as recognition sites for specific guest molecules, such as diols. nih.gov This approach allows for the creation of multifunctional materials where the framework provides the structural backbone and porosity, while the boronic acid groups impart specific chemical functionality.

Table of Anthracene-Based MOFs and their Properties

| MOF Name/Ligand | Metal Ion | Topology | Key Properties | Reference(s) |

| PCN-13 | Zn(II) | - | Ultramicroporous, selective gas adsorption (O₂/N₂, H₂/CO) | usf.edu |

| Eu-ADBA | Eu(III) | fcu | High thermal and water stability, photodegradation, luminescent detection | rsc.org |

| In-ADBA | In(III) | acs | High thermal and water stability, photodegradation, luminescent detection | rsc.org |

| {[Cd(L)(H₂O)]·3H₂O} (L = 4,4'-(9,10-anthracenediyl)dibenzoic acid) | Cd(II) | - | Permanent porosity (Langmuir surface area: 324 m²/g), heterogeneous catalyst for oxidation | nih.gov |

| [Cd(DCPA)(DMF)]·(H₂O) (H₂DCPA = 9,10-di(p-carboxyphenyl)anthracene) | Cd(II) | - | Polarized emission, luminescence thermometry, photocurrent generation | rsc.org |

| AnDBP MOF (Anthracenedicarboxylic acid and dipyridyl BODIPY) | Zn(II) | - | Efficient energy transfer, light-harvesting, photocatalysis | researchgate.net |

Applications in Advanced Functional Materials and Chemical Sensing

Molecular Sensors and Probes

Derivatives of the 9,10-disubstituted anthracene (B1667546) framework are prominent in the field of molecular sensing due to their responsive fluorescent properties. The interaction of the boronic acid groups with target analytes can modulate the electronic structure of the anthracene core, leading to discernible changes in the fluorescence emission, which forms the basis of "turn-on" or "turn-off" sensing systems.

Anthracene-based boronic acid probes have been developed for the recognition of saccharides. The sensing mechanism relies on the reversible covalent interaction between the boronic acid groups and the diol units of saccharides. This binding event alters the photophysical properties of the anthracene fluorophore, leading to a detectable signal.

For instance, a photoinduced electron transfer (PET)-type fluorescent probe, (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid, demonstrates the principles applicable to di-boronic acid systems. The introduction of an electron-withdrawing fluorine atom lowers the pKa of the boronic acid, enabling it to recognize sugars at a physiological pH of 7.4. nih.govfrontiersin.org This probe can form a 2:1 supramolecular complex with glucose within a γ-cyclodextrin cavity, leading to the emission of both monomer and dimer fluorescence. The ratio of these emissions allows for the ratiometric sensing of glucose. nih.govfrontiersin.org

The selectivity of these sensors can be tuned. In the aforementioned system, the dimer-to-monomer fluorescence intensity ratio increases significantly with the addition of glucose and galactose, while remaining almost constant in the presence of fructose. nih.gov This discrimination is based on the stability of the boronate esters formed with different saccharides. Furthermore, induced circular dichroism (ICD) spectral analysis can be employed to differentiate between glucose and galactose based on the distinct splitting patterns of their respective complexes. nih.gov

Table 1: Fluorescence Response of an Anthracene-Boronic Acid Probe to Different Sugars

| Analyte | Dimer/Monomer Fluorescence Ratio Change |

| Glucose | Significant Increase |

| Galactose | Significant Increase |

| Fructose | Nearly Constant |

This table is generated based on data for a mono-boronic acid anthracene derivative, illustrating the sensing principle.

The utility of the anthracene scaffold extends to the detection of other important analytes. While direct studies on 9,10-Di(dihydroxyboryl)anthracene for amine and nitrocompound detection are not prevalent in the provided search results, related anthracene derivatives demonstrate this capability. For example, organic nanoparticles of 9,10-bis(phenylethynyl)anthracene (B116448) have been shown to exhibit strong and stable electrogenerated chemiluminescence. researchgate.net These nanoparticles are highly sensitive for the detection of tri(n-propyl)amine, showcasing the potential of the 9,10-disubstituted anthracene core in amine sensing applications. researchgate.net The mechanism in this case relies on the electrochemical reaction between the anthracene derivative and the amine, which generates light.

The "turn-on" or "turn-off" fluorescence response is a common strategy in the design of chemical sensors. In a "turn-off" system, the fluorescence of the probe is quenched upon binding to the analyte. Conversely, in a "turn-on" system, a non-fluorescent or weakly fluorescent probe becomes highly emissive in the presence of the target molecule.

Luminescent and Optoelectronic Materials

The rigid, planar structure and high fluorescence quantum yield of the anthracene core make it an excellent building block for luminescent and optoelectronic materials. Substituents at the 9 and 10 positions can be used to fine-tune the solid-state packing and electronic properties, leading to materials with desirable characteristics such as mechanoluminescence and applicability in photon upconversion systems.

Mechanoluminescence (ML) is the emission of light induced by mechanical stress. Certain anthracene derivatives have been found to exhibit this property. A study on anthracene derivatives, including a compound composed of anthracene and a boric acid ester, investigated their ML properties. rsc.org The parent molecule, BN, demonstrated bright blue ML that was observable in daylight and could be sustained for over two minutes with continuous grinding. rsc.org

The introduction of different substituent groups to the BN molecule was found to significantly affect the ML properties. A derivative with an electron-withdrawing nitrobenzene (B124822) group showed weak green ML, while derivatives with an electron-withdrawing formyl group or an electron-donating diphenylamine (B1679370) group displayed no ML. rsc.org These findings highlight the strong correlation between the molecular structure, crystal packing, and the resulting ML properties. The intermolecular interactions and packing modes, which are influenced by the substituents, play a crucial role in determining the mechanoluminescent behavior of these materials. rsc.org

Table 2: Mechanoluminescence of Anthracene-Boric Acid Ester Derivatives

| Compound | Substituent | Mechanoluminescence |

| BN | None | Bright Blue |

| BO | Electron-withdrawing Nitrobenzene | Weak Green |

| BE | Electron-withdrawing Formyl | None |

| BB | Electron-donating Diphenylamine | None |

Triplet-triplet annihilation (TTA) photon upconversion is a process where two molecules in their triplet excited state interact to generate one molecule in an excited singlet state, which then emits a photon of higher energy than the initially absorbed photons. 9,10-disubstituted anthracenes are widely used as annihilators (emitters) in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgchalmers.seresearchgate.net

In a typical TTA-UC system, a sensitizer (B1316253) absorbs low-energy light and transfers its energy to the annihilator, populating the annihilator's triplet state. When two of these triplet-state annihilator molecules diffuse together, they undergo TTA to produce an excited singlet state, which then fluoresces at a shorter wavelength (higher energy). chalmers.se

The substituents at the 9 and 10 positions of the anthracene core have a significant impact on the performance of the TTA-UC system. Studies on various 9,10-substituted anthracenes have shown that while substitutions may only slightly affect the UV/Vis absorption and triplet state energies, they can have a more pronounced effect on the fluorescence quantum yield. rsc.orgresearchgate.net For instance, thiophene (B33073) substituents have been found to decrease the fluorescence quantum yield significantly. rsc.orgresearchgate.net However, other derivatives have been synthesized that exhibit upconversion quantum yields slightly exceeding that of the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). rsc.orgchalmers.seresearchgate.net The efficiency of these systems is dependent on several factors, including the triplet energy transfer from the sensitizer to the annihilator and the efficiency of the subsequent TTA process. umb.edumdpi.com

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While not typically incorporated as the primary active component in its pristine form, this compound, also known as anthracene-9,10-diyldiboronic acid, serves as a critical building block for the synthesis of advanced materials used in OLEDs and OFETs. The anthracene core is a well-established chromophore known for its high photoluminescence quantum yields, making it an excellent candidate for light-emitting applications. beilstein-journals.org Anthracene derivatives are frequently employed as emitters or host materials in OLEDs, particularly for generating deep-blue light, which remains a significant challenge in the field. beilstein-journals.orgrsc.orgnih.gov

The strategic placement of substituents at the 9 and 10 positions of the anthracene ring is a common method to prevent aggregation between molecules in the solid state. This separation helps to avoid fluorescence self-quenching and maintain high emission efficiency in the device. nih.govresearchgate.net The dihydroxyboryl groups of this compound provide convenient handles for introducing such bulky substituents through cross-coupling reactions, most notably the Suzuki reaction. researchgate.netrsc.org In this context, the boronic acid moieties are reacted with aryl halides to form new carbon-carbon bonds, leading to the creation of larger, more complex anthracene-based molecules with tailored electronic and morphological properties for enhanced device performance. researchgate.netrsc.org

For instance, various phenyl-substituted anthracene derivatives have been synthesized for use in OLEDs, demonstrating how modification at the 9,10-positions can fine-tune the material's thermal stability and charge transport characteristics without significantly altering the fundamental optical properties of the anthracene core. sigmaaldrich.com Research has shown that anthracene derivatives are valuable as active layers in OFETs due to their high air stability and the strong intermolecular interactions afforded by their planar structure, which is beneficial for charge transport. rsc.orgresearchgate.net

Below is a table summarizing the performance of selected 9,10-substituted anthracene derivatives in OLED applications, illustrating the impact of molecular design facilitated by precursors like this compound.

| Anthracene Derivative | Role in OLED | Emission Color | External Quantum Efficiency (EQE) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) |

| PyAnPy (9,10-di(pyren-1-yl)anthracene) | Emitter | Deep-Blue | 4.78% | (0.16, 0.10) |

| PyTAnPy (1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene) | Emitter | Deep-Blue | 5.48% | (0.15, 0.06) |

| TPA-TAn-DMAC | Emitter | Deep-Blue | 4.9% (non-doped) | (0.14, 0.18) |

| Cz-TAn-DMAC | Emitter | Blue | 4.8% (doped) | (0.15, 0.08) |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Dynamic Covalent Chemistry Applications

The chemistry of the boronic acid group is central to the application of this compound in dynamic covalent chemistry. Boronic acids are Lewis acids that can reversibly form covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. rsc.orgresearchgate.net This reversible bonding is the cornerstone of dynamic covalent chemistry, which enables the creation of adaptive chemical systems that can change their constitution in response to environmental stimuli.

This property is extensively exploited in the design of fluorescent chemical sensors. rsc.orgresearchgate.net In a typical sensor design, a fluorophore, such as anthracene, is coupled with a boronic acid group which acts as a recognition site. When the boronic acid binds with a target diol molecule (like a saccharide), the electronic properties of the boronic acid change. This change, in turn, modulates the photophysical properties of the anthracene core, leading to a detectable change in fluorescence. bath.ac.uk

For example, sensor systems based on anthracene-boronic acid conjugates have been developed for the selective detection of carbohydrates. bath.ac.ukacs.org The binding of a saccharide to the boronic acid strengthens the Lewis acidity of the boron atom. If an amine is positioned nearby, this enhanced acidity can modulate a photoinduced electron transfer (PET) process between the amine (quencher) and the anthracene (fluorophore), resulting in an increase in fluorescence intensity. bath.ac.uk This "off-on" switching mechanism allows for the sensitive and selective detection of biologically important molecules like glucose and fructose. bath.ac.ukacs.org

The utility of boronic acid-functionalized materials extends to the development of "smart" materials like hydrogels that can respond to specific analytes. rsc.org For instance, boronic acid-functionalized hydrogels are being explored for self-regulated insulin (B600854) delivery systems, where the gel's properties change in response to glucose levels. rsc.org The dual boronic acid functionality of this compound makes it a particularly interesting candidate for creating cross-linked polymer networks and materials capable of recognizing and binding specific biomolecules with high affinity. rsc.orgnih.gov

Emerging Research Directions and Future Outlook

Integration into Hybrid Nanomaterials and Composites

While direct integration of 9,10-di(dihydroxyboryl)anthracene into nanomaterials is not a dominant research theme, its future potential is realized through its derivatives. The functional molecules synthesized from this diboronic acid can be incorporated into hybrid nanomaterials and composites, imparting the unique photophysical and electronic properties of the anthracene (B1667546) core.

Future research may focus on:

Luminescent Nanoparticles: Covalently linking derivatives of this compound to silica (B1680970) nanoparticles or quantum dots to create novel hybrid materials. These could be engineered for applications in bio-imaging and diagnostics, where the anthracene unit acts as a fluorescent reporter.

Semiconducting Polymer Composites: Blending polymers with 9,10-disubstituted anthracene derivatives, synthesized via the diboronic acid intermediate, to create processable materials for organic electronics. The anthracene derivative would serve as the active electronic component within the polymer matrix.

Covalent Organic Frameworks (COFs): Diboronic acids are fundamental building blocks for boronate-ester-linked COFs. This compound is an ideal candidate for constructing highly ordered, porous, and fluorescent frameworks. These materials present opportunities in areas such as gas storage, heterogeneous catalysis, and chemical sensing, where the defined porosity and the electronic nature of the anthracene linker can be exploited.

Strategies for Enhanced Performance and Tunability of Functionality

A key area of emerging research is the use of this compound as a scaffold for tuning the optoelectronic and physical properties of organic materials. The dual boronic acid groups are ideal handles for introducing a wide array of functional groups onto the anthracene core, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com

This strategy allows for the precise engineering of molecular properties:

Tuning Emission Color: By coupling different aromatic or heteroaromatic groups, the emission wavelength of the resulting anthracene derivative can be systematically tuned across the visible spectrum, from deep blue to red. acs.org This is critical for developing full-color displays based on Organic Light Emitting Diodes (OLEDs).

Enhancing Electronic Properties: The introduction of electron-donating or electron-accepting substituents allows for the precise control of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This tuning is essential for optimizing charge injection and transport in organic semiconductors and for improving the efficiency of electronic devices like OLEDs and Organic Thin Film Transistors (OTFTs). sigmaaldrich.commdpi.com

Improving Stability: Functionalization at the 9 and 10 positions with bulky substituents can enhance the thermal stability and photostability of the anthracene core by preventing undesirable intermolecular interactions and photo-oxidation. mdpi.com

The table below illustrates how different substituents, which can be introduced using the diboronic acid precursor, affect the properties of the final anthracene derivatives.

| Precursor/Intermediate | Coupled Substituent (Example) | Resulting Derivative Class | Tunable Property | Potential Application |

| This compound | Naphthyl groups | 9,10-di(naphthyl)anthracene | Blue light emission, charge transport | Blue OLED emitters nih.gov |

| This compound | Phenyl groups with various functionalities | 9,10-diphenylanthracene (B110198) derivatives | Thermal stability, emission wavelength | OLEDs, OTFTs mdpi.com |

| This compound | Carbazole groups | Anthracene-Carbazole hybrids | Delayed fluorescence, hole mobility | Hyperfluorescent OLEDs acs.org |

| This compound | Phenylethynyl groups | 9,10-Bis(phenylethynyl)anthracene (B116448) | High quantum efficiency, chemiluminescence | Lightsticks, OLED dopants nih.gov |

New Methodological Developments in Synthesis and Characterization

Future progress is contingent on the development of efficient and scalable synthetic routes and robust characterization techniques.

Synthesis: The development of stable precursors, such as 9,10-Anthracenediboronic acid bis(pinacol) ester, has been a significant methodological advancement, providing a more manageable reagent for complex syntheses. sigmaaldrich.com Future research will likely focus on optimizing the synthesis of this key intermediate and expanding the library of derivatives. This includes exploring novel catalysts for cross-coupling reactions that are more efficient and can tolerate a wider range of functional groups. mdpi.com Furthermore, methods for the direct synthesis of functional materials from boronic acid precursors, such as the one-pot synthesis of 9,10-anthraquinone from 9-anthracene boronic acid, point towards more streamlined and cost-effective production pathways. google.com

Characterization: As increasingly complex molecules are synthesized from this compound, advanced characterization becomes crucial. While standard techniques like Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy are routinely used, a deeper understanding of structure-property relationships requires more sophisticated analysis. nih.gov Single-crystal X-ray diffraction is vital for elucidating solid-state packing and its influence on charge transport. mdpi.com Furthermore, time-resolved photophysical techniques are essential for probing the excited-state dynamics that govern the efficiency of light-emitting materials. nih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the electronic and optical properties of new derivatives before synthesis, guiding the design of materials with desired functionalities. nih.govnih.gov

Cross-Disciplinary Research Opportunities in Chemical Sciences

The versatility of this compound and its derivatives opens up numerous opportunities for cross-disciplinary research, bridging organic chemistry with materials science, sensor technology, and biology.

Materials Science: The most prominent application lies in organic electronics. Derivatives of this compound are prime candidates for active layer components in OLEDs and OTFTs. sigmaaldrich.commdpi.com Future work will involve collaborations between synthetic chemists and materials scientists to design and fabricate next-generation flexible displays, solid-state lighting, and wearable electronics.

Sensor Technology: The boronic acid functional group is well-known for its ability to reversibly bind with diols, such as those found in saccharides. This creates an opportunity to develop fluorescent chemosensors for glucose and other biologically relevant sugars. The anthracene core would act as a fluorophore, with its emission properties changing upon binding of the target analyte to the boronic acid moieties. Similarly, derivatives can be designed to detect other species like reactive oxygen species. acs.orgmedchemexpress.com

Chemical Biology: The strong fluorescence of many anthracene derivatives makes them suitable for use as probes in biological imaging. By attaching biocompatible groups to the anthracene core via the diboronic acid handles, researchers can develop targeted fluorescent labels for visualizing specific cellular structures or processes. The synthesis of hydrophilic, non-ionic anthracene derivatives for detecting singlet molecular oxygen in biological systems highlights this potential. medchemexpress.com

Q & A

Basic: What are the optimal synthetic routes for 9,10-Di(dihydroxyboryl)anthracene derivatives, and how are they characterized?

Methodological Answer:

The synthesis of 9,10-dihydro-9,10-diboraanthracene derivatives typically involves reacting 9,10-dichloro-9,10-dihydro-9,10-diboraanthracene with alkyl or amino reagents. For example, alkylation can be achieved using Grignard reagents, while amination employs primary or secondary amines under inert conditions (e.g., nitrogen atmosphere). Characterization relies on multinuclear NMR (¹¹B, ¹H, ¹³C) to confirm boron incorporation and substituent geometry, complemented by X-ray crystallography for structural elucidation . Electrochemical analysis (cyclic voltammetry) further probes redox behavior, critical for assessing electronic properties .

Basic: How do substituents at the 9,10-positions influence the photophysical properties of anthracene derivatives?

Methodological Answer:

Substituents like electron-donating (e.g., methoxy) or electron-withdrawing groups (e.g., formyl) modulate the π-conjugation and singlet-triplet energy gaps. UV-vis and fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMF) reveal solvatochromic shifts and quantum yields (Φf). For instance, 9,10-bis(4-methoxyphenyl)anthracene exhibits blue emission (λmax < 477 nm) with Φf > 0.52, while formyl-substituted derivatives show red shifts due to extended conjugation. Time-dependent DFT calculations correlate experimental spectra with electronic transitions .

Advanced: What mechanistic insights explain the stepwise reduction of boron-containing anthracenes?

Methodological Answer:

Stepwise reduction of 9,10-bis(dimesitylboryl)anthracene generates a radical anion and dianion, altering the anthracene core’s aromaticity. Cyclic voltammetry reveals two reversible redox peaks, while EPR confirms the radical intermediate’s paramagnetism. X-ray crystallography shows planar semiquinoidal (radical) and puckered quinoidal (dianion) geometries. DFT calculations rationalize structural changes via bonding analysis: the radical retains partial aromaticity, whereas the dianion adopts antiaromatic distortion. These findings highlight boron’s role in stabilizing redox states .

Advanced: How can computational methods predict the electrochemical behavior of 9,10-diboraanthracene derivatives?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO/LUMO energies and redox potentials. For example, electron-withdrawing substituents lower LUMO levels, enhancing electron affinity. Comparative analysis with experimental cyclic voltammetry data validates computational models. Additionally, natural bond orbital (NBO) analysis identifies charge distribution changes during reduction/oxidation, critical for designing redox-active materials .

Basic: What safety protocols are essential when handling 9,10-diboraanthracene derivatives?

Methodological Answer:

Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of volatile boron intermediates.

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Waste Disposal : Collect halogenated byproducts (e.g., Cl⁻) in sealed containers for incineration.

- Emergency Response : For spills, use vacuum collection to minimize dust; neutralize acidic residues (e.g., HBr from brominated derivatives) with sodium bicarbonate .

Advanced: How do solvent polarity and aggregation affect the fluorescence quenching of 9,10-disubstituted anthracenes?

Methodological Answer:

Aggregation-induced quenching is studied via concentration-dependent fluorescence in solvents like THF and DCM. For 9,10-diarylanthracenes, non-polar solvents (cyclohexane) yield monomeric emission, while polar solvents (DMF) induce aggregation, causing red shifts and reduced Φf. Dynamic light scattering (DLS) quantifies aggregate size, and transient absorption spectroscopy tracks excited-state dynamics. Computational modeling (e.g., TD-DFT) predicts intermolecular π-π interactions driving aggregation .

Advanced: What synthetic challenges arise in achieving high-purity 9,10-dicarboxy-substituted anthracenes?

Methodological Answer:

Carboxylation via Suzuki-Miyaura coupling with 4-carboxyphenylboronic acids requires precise stoichiometry (1:2.2 molar ratio) and Pd(PPh₃)₄ catalysis. Challenges include:

- Solubility : Use polar aprotic solvents (DMF) at 80–100°C.

- Purification : Acid-base extraction removes unreacted boronic acids; recrystallization from ethanol/water mixtures enhances purity.

- Characterization : IR confirms carboxylic O-H stretches (~2500–3300 cm⁻¹), while ¹H NMR resolves aromatic proton splitting patterns .

Basic: What thermodynamic data are critical for modeling anthracene derivative stability?

Methodological Answer:

Key parameters include:

- Enthalpy of hydrogenation (ΔH°): Determined via calorimetry, critical for assessing aromatic stability.

- Decomposition temperature (Td) : TGA measures thermal stability; 9,10-diarylanthracenes exhibit Td > 300°C due to rigid cores.

- Phase-change data : Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions .

Advanced: How do boron’s empty p-orbitals influence the electronic structure of 9,10-diboraanthracenes?

Methodological Answer:

Boron’s p-orbitals enable π-backbonding with anthracene, lowering LUMO energy and enhancing electron transport. XPS confirms boron’s sp² hybridization, while UV-vis-NIR spectroscopy detects charge-transfer transitions. Comparative studies with non-boron analogs (e.g., 9,10-diphenylanthracene) show narrowed HOMO-LUMO gaps in dibora derivatives, making them superior n-type semiconductors .

Advanced: What strategies resolve contradictions in reported synthetic yields for 9,10-dihydroxyboryl intermediates?

Methodological Answer:

Yield discrepancies often stem from:

- Moisture sensitivity : Strict anhydrous conditions (Schlenk line) improve reproducibility.

- Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) and ligand ratios (e.g., SPhos vs. XPhos).

- Reaction monitoring : In situ FTIR tracks intermediate formation; quenching at 80% conversion minimizes byproducts. Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products